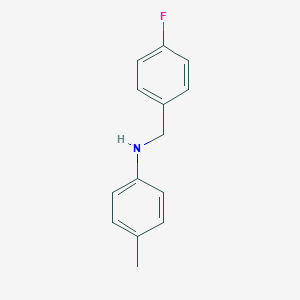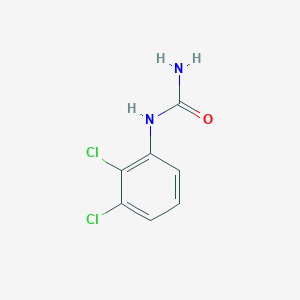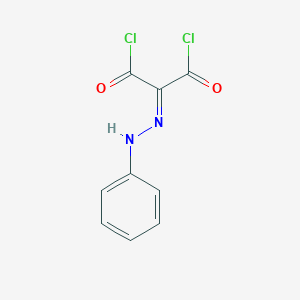
2-(Phenylhydrazono)-propanedioyl dichloride
Vue d'ensemble
Description
2-(Phenylhydrazono)-propanedioyl dichloride, also known as PPDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of propanedioic acid and is synthesized through a multistep process. PPDC is a versatile compound that can be used in numerous applications, including drug discovery, materials science, and analytical chemistry.
Applications De Recherche Scientifique
Synthetic Applications
2-(Phenylhydrazono)-propanedioyl dichloride is utilized in the synthesis of various complex compounds. For instance, its derivatives have been employed in the creation of new indole-containing compounds with antimicrobial properties (Behbehani et al., 2011). These compounds demonstrated significant activities against various microbial organisms, indicating the potential of 2-(Phenylhydrazono)-propanedioyl dichloride derivatives in the development of new antimicrobial agents.
Chemical Structure and Tautomerism Studies
Research on the tautomerism of compounds related to 2-(Phenylhydrazono)-propanedioyl dichloride has provided insights into their chemical structures. The study of phenylhydrazono-phenylazo tautomerism revealed that these compounds can exist in multiple forms, which has implications for their chemical behavior and potential applications (Fatiadi & Isbell, 1966).
Application in Hydrogenation Processes
The compound has been studied in the context of enantioselective hydrogenation processes. Research on the hydrogenation of 1-phenyl-1,2-propanedione, a compound related to 2-(Phenylhydrazono)-propanedioyl dichloride, has provided valuable insights into the mechanisms and efficiencies of such reactions (Toukoniitty et al., 2001).
Industrial Chemical Production
Compounds related to 2-(Phenylhydrazono)-propanedioyl dichloride have been explored in the microbial production of industrial chemicals. Studies have focused on the metabolic engineering of pathways in microorganisms to produce chemicals like 1,2-propanediol from renewable resources, illustrating the broader industrial applications of these compounds (Niu et al., 2018).
Corrosion Inhibition
Research has also been conducted on the use of related compounds as corrosion inhibitors. Studies on 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one revealed its effectiveness in protecting metals from corrosion, demonstrating the potential of these compounds in industrial applications (Hamani et al., 2017).
Conformational Analysis
Infrared and theoretical studies have been performed to identify the predominant conformers of malonyl dichloride, a compound related to 2-(Phenylhydrazono)-propanedioyl dichloride. This research contributes to a deeper understanding of the molecular structure and stability of such compounds (Pietri et al., 1995).
Propriétés
IUPAC Name |
2-(phenylhydrazinylidene)propanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-8(14)7(9(11)15)13-12-6-4-2-1-3-5-6/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVARZUUKZACNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



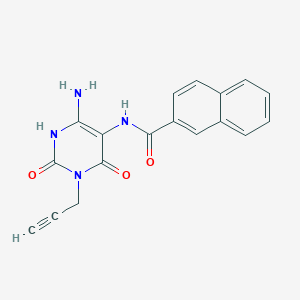
![Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B173026.png)
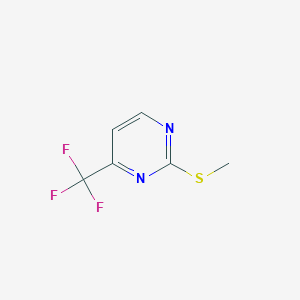
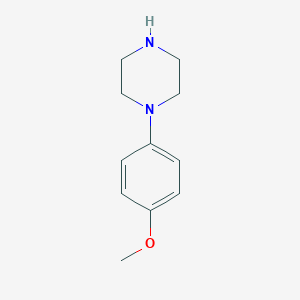
![8-(4-Bromobenzyl)-2,4-dimethyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B173032.png)
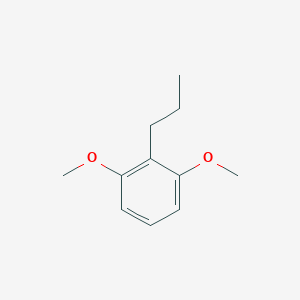
![1-[5-(Tert-butylamino)-2-methyl-4-phenylfuran-3-YL]ethanone](/img/structure/B173043.png)
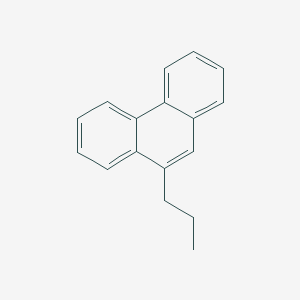

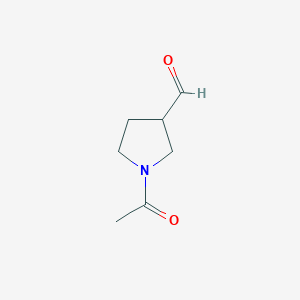
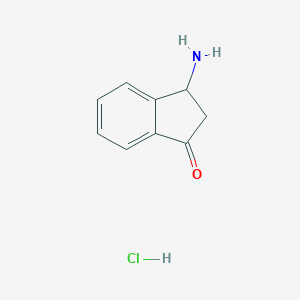
![Ethyl imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B173054.png)
